PI5P4Ks-IN-3

Cancer Metabolism Lipid Kinase Autophagy

PI5P4Ks-IN-3 (compound 30) is a covalent pan-PI5P4K inhibitor with IC50 of 1.34 μM (α) and 9.9 μM (β), delivering 7.4-fold selectivity for α over β. Unlike reversible probes, its covalent mechanism provides sustained target engagement (CETSA-validated), making it ideal for in vivo xenograft and long-term differentiation assays. With only 22% inhibition of PI5P4Kγ at 1 μM, γ-dependent pathways remain largely intact, enabling clean deconvolution of α/β phenotypes. This benchmark compound is essential for medicinal chemistry teams optimizing next-generation covalent kinase inhibitors. Secure high-purity ≥98% material for reproducible, mechanism-defined research.

Molecular Formula C32H31N7O2
Molecular Weight 545.6 g/mol
Cat. No. B12384734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI5P4Ks-IN-3
Molecular FormulaC32H31N7O2
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=CCN(C)C
InChIInChI=1S/C32H31N7O2/c1-22-9-15-27(16-10-22)39-19-17-28-30(33-21-34-31(28)39)36-25-6-4-7-26(20-25)37-32(41)23-11-13-24(14-12-23)35-29(40)8-5-18-38(2)3/h4-17,19-21H,18H2,1-3H3,(H,35,40)(H,37,41)(H,33,34,36)/b8-5+
InChIKeyQSHQSGKUSRNJPU-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI5P4Ks-IN-3: A Covalent Pan-PI5P4K Inhibitor with Improved Selectivity


PI5P4Ks-IN-3 (compound 30) is a covalent pan-phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitor. It was developed through structure-guided optimization of the THZ-P1-2 scaffold to enhance selectivity while retaining biochemical potency [1]. PI5P4Ks-IN-3 inhibits PI5P4Kα with an IC50 of 1.34 μM and PI5P4Kβ with an IC50 of 9.9 μM . It is characterized as a highly selective covalent lead molecule with weak cellular activity [1].

Why PI5P4Ks-IN-3 Cannot Be Substituted with General PI5P4K Inhibitors


The PI5P4K family (α, β, γ isoforms) plays distinct roles in cancer metabolism, autophagy, and immune signaling. Inhibitors vary dramatically in isoform selectivity, mechanism (covalent vs. reversible), and cellular activity. Simply substituting PI5P4Ks-IN-3 with another 'PI5P4K inhibitor' risks invalidating experimental conclusions due to differences in target engagement profiles. For instance, some probes like ARUK2002821 are highly selective for PI5P4Kα [1], while others like NIH-12848 are selective for PI5P4Kγ . PI5P4Ks-IN-3 occupies a unique position as a covalent pan-inhibitor with improved selectivity over its predecessor THZ-P1-2, making it essential for studies requiring simultaneous engagement of α and β isoforms with minimized off-target effects [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of PI5P4Ks-IN-3 vs. Closest Analogs and Alternatives


Isoform Selectivity Profile vs. THZ-P1-2 and PI5P4Kα-IN-1

PI5P4Ks-IN-3 exhibits a distinct isoform inhibition profile compared to its parent compound THZ-P1-2 and the analog PI5P4Kα-IN-1. PI5P4Ks-IN-3 inhibits PI5P4Kα with an IC50 of 1.34 μM and PI5P4Kβ with an IC50 of 9.9 μM, providing a 7.4-fold selectivity for α over β [1]. In contrast, THZ-P1-2 shows a 3.7-fold selectivity (α IC50 190 nM, β IC50 700 nM) [2], while PI5P4Kα-IN-1 displays a 4.7-fold selectivity (α IC50 2 μM, β IC50 9.4 μM) . This differential window can be exploited to dissect isoform-specific functions in cellular assays.

Cancer Metabolism Lipid Kinase Autophagy

Covalent Binding Mechanism vs. Reversible Inhibitors

PI5P4Ks-IN-3 acts via a covalent mechanism, targeting a cysteine residue on a disordered loop conserved across PI5P4Kα/β/γ, a feature shared with THZ-P1-2 [1]. This contrasts with reversible inhibitors such as CC260 (Ki = 40 nM for α, 30 nM for β) and NIH-12848 (IC50 ~1 μM for γ) . Covalent inhibition provides prolonged target engagement beyond compound washout, as confirmed by isothermal CETSA in HEK 293T cells for PI5P4Ks-IN-3 [1]. However, PI5P4Ks-IN-3 shows weak cellular activity, limiting its utility in certain cellular contexts [1].

Irreversible Inhibition Target Engagement CETSA

Pan-Inhibitor Profile vs. Isoform-Selective Probes

PI5P4Ks-IN-3 is characterized as a pan-PI5P4K inhibitor, showing activity against α, β, and γ isoforms [1]. In contrast, probes like ARUK2002821 are highly selective for PI5P4Kα (IC50 10 nM) with minimal activity against γ (IC50 >39 μM) [2], while NIH-12848 selectively inhibits PI5P4Kγ (IC50 ~1 μM) with no inhibition of α/β up to 100 μM . The pan-inhibition profile of PI5P4Ks-IN-3 is valuable for studying pathways where functional redundancy among isoforms exists or when broad PI5P4K blockade is desired. However, it should not be used when isoform-specific dissection is required.

Kinase Selectivity Chemical Biology Tool Compound

Selectivity Optimization Relative to THZ-P1-2

PI5P4Ks-IN-3 was developed through structure-guided optimization of THZ-P1-2 with the explicit goal of improving selectivity [1]. While THZ-P1-2 is a potent pan-PI5P4K inhibitor (IC50 190/700 nM for α/β), it exhibits off-target activity, notably against PIKfyve (IC50 40 nM) [2]. The SAR campaign that yielded PI5P4Ks-IN-3 successfully reduced these off-target liabilities, resulting in a compound described as having a 'significantly improved selectivity profile' [1]. Although the full kinome profiling data for PI5P4Ks-IN-3 is not publicly disclosed in detail, the qualitative improvement in selectivity is a key differentiator from THZ-P1-2.

SAR Lead Optimization Off-Target

Optimal Research and Procurement Scenarios for PI5P4Ks-IN-3


Profiling PI5P4Kα-Selective Biology with Controlled PI5P4Kβ Window

Investigators studying PI5P4Kα-specific functions in cancer metabolism can utilize PI5P4Ks-IN-3 to achieve α inhibition with a defined, quantifiable 7.4-fold selectivity over β [1]. This contrasts with more balanced pan-inhibitors like THZ-P1-2 (3.7-fold) or less selective analogs like PI5P4Kα-IN-1 (4.7-fold) [1]. The predictable selectivity window enables dose-response studies to deconvolute α- vs. β-dependent phenotypes [1].

Covalent Target Engagement Studies Requiring Sustained Inhibition

For experiments where sustained PI5P4K inhibition beyond compound washout is required—such as in vivo xenograft models or long-term cellular differentiation assays—PI5P4Ks-IN-3's covalent mechanism provides prolonged target suppression, as validated by CETSA [1]. This mechanism distinguishes it from reversible inhibitors like CC260 or NIH-12848, which may lose efficacy upon compound clearance [1].

Structure-Activity Relationship (SAR) Studies of PI5P4K Inhibitors

PI5P4Ks-IN-3 serves as a benchmark for selectivity-optimized covalent pan-PI5P4K inhibitors. Medicinal chemistry teams developing next-generation PI5P4K probes can use PI5P4Ks-IN-3 as a reference compound to benchmark their own inhibitors' isoform selectivity, covalent binding efficiency, and cellular target engagement profiles [1].

Functional Studies Where PI5P4Kγ Engagement Is Undesirable

Given that PI5P4Ks-IN-3 exhibits only 22% inhibition of PI5P4Kγ at 1 μM [1], it is a suitable tool for experiments where PI5P4Kγ activity should be largely preserved, while achieving robust inhibition of PI5P4Kα/β. This is in stark contrast to pan-inhibitors with potent γ activity or γ-selective probes like NIH-12848, which would confound interpretation of γ-dependent pathways [1].

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